Cas no 1824163-26-9 (2-(2-Methylbutan-2-yl)oxirane)

2-(2-Methylbutan-2-yl)oxirane 化学的及び物理的性質
名前と識別子
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- 1824163-26-9
- 2-(2-methylbutan-2-yl)oxirane
- SCHEMBL15995099
- EN300-1825878
- 2-(2-Methylbutan-2-yl)oxirane
-
- MDL: MFCD22414150
- インチ: 1S/C7H14O/c1-4-7(2,3)6-5-8-6/h6H,4-5H2,1-3H3
- InChIKey: NLYCMIIXDASRDV-UHFFFAOYSA-N
- ほほえんだ: O1CC1C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 12.5Ų
2-(2-Methylbutan-2-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825878-2.5g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 2.5g |
$1370.0 | 2023-08-31 | ||
Enamine | EN300-1825878-0.25g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 0.25g |
$642.0 | 2023-08-31 | ||
Enamine | EN300-1825878-10.0g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 10g |
$3315.0 | 2023-05-26 | ||
Enamine | EN300-1825878-5g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 5g |
$2028.0 | 2023-08-31 | ||
Enamine | EN300-1825878-10g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 10g |
$3007.0 | 2023-08-31 | ||
Enamine | EN300-1825878-0.1g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 0.1g |
$615.0 | 2023-08-31 | ||
Enamine | EN300-1825878-1.0g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 1g |
$770.0 | 2023-05-26 | ||
Enamine | EN300-1825878-1g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 1g |
$699.0 | 2023-08-31 | ||
Enamine | EN300-1825878-5.0g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 5g |
$2235.0 | 2023-05-26 | ||
Enamine | EN300-1825878-0.05g |
2-(2-methylbutan-2-yl)oxirane |
1824163-26-9 | 0.05g |
$587.0 | 2023-08-31 |
2-(2-Methylbutan-2-yl)oxirane 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
2-(2-Methylbutan-2-yl)oxiraneに関する追加情報
Exploring the Versatile Applications of 2-(2-Methylbutan-2-yl)oxirane (CAS No. 1824163-26-9)
In the ever-evolving field of organic chemistry, 2-(2-Methylbutan-2-yl)oxirane (CAS No. 1824163-26-9) has emerged as a compound of significant interest. This epoxide derivative, characterized by its unique molecular structure, plays a pivotal role in various industrial and research applications. Its CAS number 1824163-26-9 serves as a crucial identifier for researchers and manufacturers seeking high-purity compounds for specialized uses.
The molecular architecture of 2-(2-Methylbutan-2-yl)oxirane features an oxirane ring attached to a branched alkyl group, which contributes to its distinctive chemical properties. This structural configuration makes it particularly valuable in polymer chemistry, where it acts as a reactive intermediate. Recent studies have highlighted its potential in creating advanced materials with tailored properties, addressing the growing demand for sustainable polymer alternatives in the packaging industry.
One of the most compelling aspects of CAS 1824163-26-9 is its versatility in synthetic applications. Chemists frequently employ this compound as a building block for more complex molecules, particularly in pharmaceutical research. The epoxide ring's reactivity allows for selective transformations, making it invaluable in developing targeted drug delivery systems – a hot topic in modern medicinal chemistry. Researchers are particularly interested in how modifications to the 2-methylbutyl side chain can influence biological activity.
The industrial significance of 2-(2-Methylbutan-2-yl)oxirane extends beyond pharmaceuticals. In the coatings industry, derivatives of this compound contribute to the development of high-performance resins with improved durability and weather resistance. This application aligns with current market trends toward eco-friendly coating solutions that meet stringent environmental regulations while maintaining superior performance characteristics.
From a safety perspective, proper handling of CAS 1824163-26-9 requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should follow good laboratory practices when working with this chemical. The compound's stability profile makes it suitable for various experimental conditions, contributing to its popularity in academic and industrial research settings.
Recent advancements in analytical techniques have enabled more precise characterization of 2-(2-Methylbutan-2-yl)oxirane and its derivatives. Modern spectroscopic methods, particularly NMR and mass spectrometry, provide detailed insights into its molecular behavior. These analytical capabilities support quality control in manufacturing processes and facilitate the compound's use in high-precision chemical synthesis applications.
The market for epoxide compounds like 2-(2-Methylbutan-2-yl)oxirane continues to expand, driven by increasing demand from multiple industries. Specialty chemical manufacturers are investing in improved production methods to meet the growing need for high-purity batches of CAS 1824163-26-9. This trend reflects broader movements in the chemical sector toward specialty intermediates that enable innovative product development.
Environmental considerations play an increasingly important role in the application of 2-(2-Methylbutan-2-yl)oxirane. Researchers are exploring green chemistry approaches to its synthesis and utilization, aligning with global sustainability initiatives. The compound's potential in creating biodegradable materials positions it as a valuable component in the transition toward more environmentally conscious chemical processes.
In academic circles, CAS 1824163-26-9 serves as an excellent model compound for studying epoxide chemistry. Its well-defined reactivity patterns make it ideal for teaching fundamental concepts in organic synthesis. Many research institutions include this compound in their curriculum to demonstrate important reaction mechanisms and synthetic strategies.
The future outlook for 2-(2-Methylbutan-2-yl)oxirane appears promising, with ongoing research uncovering new potential applications. From advanced material science to pharmaceutical development, this versatile compound continues to demonstrate its value across multiple disciplines. As chemical innovation progresses, CAS 1824163-26-9 will likely maintain its position as an important tool for researchers and industrial chemists alike.
Quality standards for 2-(2-Methylbutan-2-yl)oxirane have become increasingly stringent, reflecting its growing importance in precision applications. Reputable suppliers now offer the compound with detailed certificates of analysis, ensuring researchers can access material with precisely characterized purity and composition. This level of quality control is essential for applications requiring highly reproducible results in synthetic chemistry.
Transport and storage considerations for CAS 1824163-26-9 follow standard protocols for stable organic compounds. Proper container selection and storage conditions help maintain the material's integrity over extended periods. These practical aspects contribute to the compound's reliability as a research chemical and industrial intermediate.
Patent literature reveals numerous innovative applications of 2-(2-Methylbutan-2-yl)oxirane derivatives, particularly in specialized material science. The compound's molecular flexibility allows for creative modifications that address specific performance requirements in various technical fields. This intellectual property activity underscores the compound's ongoing relevance in cutting-edge chemical research.
Comparative studies with similar epoxide compounds highlight the unique advantages of 2-(2-Methylbutan-2-yl)oxirane in certain applications. Its balanced reactivity profile and synthetic accessibility make it a preferred choice for many researchers. These characteristics, combined with its commercial availability, ensure its continued use in both academic and industrial laboratories worldwide.
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